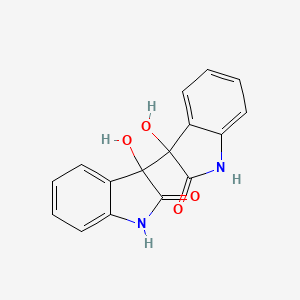

Isatide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

464-73-3 |

|---|---|

Molecular Formula |

C16H12N2O4 |

Molecular Weight |

296.28 g/mol |

IUPAC Name |

3-hydroxy-3-(3-hydroxy-2-oxo-1H-indol-3-yl)-1H-indol-2-one |

InChI |

InChI=1S/C16H12N2O4/c19-13-15(21,9-5-1-3-7-11(9)17-13)16(22)10-6-2-4-8-12(10)18-14(16)20/h1-8,21-22H,(H,17,19)(H,18,20) |

InChI Key |

FGKCCLBCLJFYDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(C3(C4=CC=CC=C4NC3=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isatin's Anticancer Arsenal: A Technical Deep Dive into its Mechanisms of Action

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the multifaceted mechanisms of action employed by isatin (B1672199) and its derivatives against cancer cells. Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has emerged as a promising framework in the design of novel anticancer therapeutics.[1][2] Its derivatives have demonstrated potent cytotoxic effects across a broad spectrum of cancer cell lines, including those resistant to conventional therapies.[3][4] This document collates quantitative data on their efficacy, details key experimental methodologies for their evaluation, and visually elucidates the core signaling pathways they modulate.

Core Anticancer Mechanisms of Isatin Derivatives

Isatin and its synthetic analogs exert their anticancer effects through a variety of interconnected mechanisms, primarily leading to the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting the formation of new blood vessels that tumors need to grow (angiogenesis).[3][5]

Induction of Apoptosis: Orchestrating Cancer Cell Suicide

A primary strategy of isatin derivatives is the induction of apoptosis in malignant cells.[6][7] This is achieved through the modulation of key signaling cascades:

-

The Intrinsic (Mitochondrial) Pathway: Isatin compounds have been shown to disrupt the delicate balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, they decrease the expression of the anti-apoptotic protein Bcl-2 while the levels of the pro-apoptotic protein Bax are maintained or increased.[8][9] This shift in the Bcl-2/Bax ratio leads to a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[8]

-

Caspase Cascade Activation: The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Isatin derivatives have been demonstrated to activate initiator caspase-9 and the executioner caspase-3.[8] Activated caspase-3 then cleaves a range of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell and its death.[10] The activation of caspases-3 and -7 is a key indicator of apoptosis induction by these compounds.[2][11]

-

Generation of Reactive Oxygen Species (ROS): Some isatin derivatives can induce apoptosis by increasing the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[12]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Isatin derivatives are potent inhibitors of cancer cell proliferation, primarily by inducing cell cycle arrest, most commonly at the G2/M phase.[2][11] This prevents the cells from entering mitosis and dividing. The mechanism underlying this cell cycle arrest is often linked to the inhibition of key regulatory proteins.

Inhibition of Kinases: Targeting the Engines of Cancer Growth

A pivotal mechanism of action for many isatin-based compounds is the inhibition of various protein kinases that are often dysregulated in cancer. Isatin's structure makes it an ideal scaffold for the design of potent kinase inhibitors.[3]

-

Receptor Tyrosine Kinases (RTKs): Isatin derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3] Inhibition of VEGFR-2 blocks the signaling pathways that lead to angiogenesis, thereby starving the tumor of essential nutrients and oxygen.[7][13] EGFR inhibition directly hinders cancer cell proliferation.

-

Downstream Signaling Pathways: By inhibiting RTKs, isatin derivatives consequently block critical downstream signaling pathways that are crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways.[13]

-

Cyclin-Dependent Kinases (CDKs): Isatin derivatives, particularly brominated versions, have been shown to target CDK2, a key regulator of cell cycle progression, providing a direct mechanism for the observed cell cycle arrest.[3]

-

Other Key Kinases: The Signal Transducer and Activator of Transcription 3 (STAT3) and Aurora kinases are other important targets for isatin-based inhibitors, further contributing to their anti-proliferative and pro-apoptotic effects.[3]

Anti-Angiogenesis: Cutting Off the Tumor's Supply Lines

By inhibiting VEGFR-2, isatin derivatives effectively block the process of angiogenesis.[7][13] This has been demonstrated in vitro through the inhibition of endothelial cell tube formation and in vivo using the chick chorioallantoic membrane (CAM) assay.[7] A notable derivative, 5-(2-carboxyethenyl)isatin, has shown potent anti-angiogenic activity.[7][14]

Inhibition of Tubulin Polymerization: Disrupting the Cellular Skeleton

Certain isatin hybrids have been found to inhibit the polymerization of tubulin, the protein that forms microtubules.[2][11] This disruption of the microtubule dynamics interferes with the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis. This mechanism is similar to that of established anticancer drugs like the vinca (B1221190) alkaloids.[11]

Quantitative Data: Cytotoxicity of Isatin Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various isatin derivatives against a range of cancer cell lines, demonstrating their potent and, in some cases, selective cytotoxicity.

| Isatin Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin-indole hybrid 17 | ZR-75 (Breast) | 0.74 | [3] |

| Isatin-indole hybrid 17 | HT-29 (Colon) | 2.02 | [3] |

| Isatin-indole hybrid 17 | A-549 (Lung) | 0.76 | [3] |

| Isatin-hydrazone hybrid 133 | A549 (Lung) | 5.32 | [3] |

| Isatin-hydrazone hybrid 133 | MCF-7 (Breast) | 4.86 | [3] |

| Isatin-indole conjugate 36 | HCT-116 (Colon) | 2.6 | [3] |

| 5,7-Dibromo-N-(p-methylbenzyl)isatin (6) | U937 (Lymphoma) | 0.49 | [2] |

| 5,7-Dibromo-N-(p-methylbenzyl)isatin (6) | Jurkat (Leukemia) | 0.49 | [2] |

| 5-halo-Isatin derivative 5b | MCF-7 (Breast) | 18.13 | [6] |

| 5-halo-Isatin derivative 5r | MCF-7 (Breast) | 18.13 | [6] |

| Isatin-pomalidomide hybrid 9b | U266B1 (Multiple Myeloma) | 2.5 | [15] |

| Isatin-coumarin hybrid | Various | a few µM | [16] |

| Moxifloxacin-isatin hybrid | MCF-7/DOX (Resistant Breast) | 32-77 | [16] |

| Bis-(indoline-2,3-dione) derivative 29 | MCF-7 (Breast) | 0.0028 | [12] |

| Triazole-linked ospemifene-isatin 15 | MCF-7 (Breast) | 1.56 | [12] |

| 5-(2-carboxyethenyl)isatin derivative 5-61 | HepG-2 (Liver) | 0.00713 | [7] |

| Isatin derivative 13 | Caco-2 (Colorectal) | Comparable to Doxorubicin | [17] |

| Isatin derivative 14 | Caco-2 (Colorectal) | Comparable to Doxorubicin | [17] |

| Isatin Derivative | Target Kinase | IC50 (nM) | Reference |

| Isatin-indole conjugate 36 | CDK2 | 850 | [3] |

| Isatin-indole hybrid 123 | VEGFR-2 | 23.10 | [3] |

| Isatin derivative 13 | VEGFR-2 | 69.11 | [17] |

| Isatin derivative 14 | VEGFR-2 | 85.89 | [17] |

| Quinoxaline-based isatin derivative 21a | VEGFR-2 | - | [18] |

| Bis([1][3][6]triazolo)[4,3-a:3',4'-c]quinoxaline derivative 23j | VEGFR-2 | 3.7 | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of isatin derivatives.

MTT Assay for Cell Viability

This colorimetric assay assesses the metabolic activity of cells as an indicator of their viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[20][21] The amount of formazan produced is proportional to the number of viable cells.[21]

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of the isatin derivative and a vehicle control for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.[23][24]

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest, such as Bcl-2, Bax, cleaved caspase-3, and cleaved PARP.

-

Protocol:

-

Cell Lysis: Treat cells with the isatin derivative for the desired time, then harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[25]

-

Principle: Cells are stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), that binds stoichiometrically to DNA.[5] The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to their DNA content.[26]

-

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the isatin derivative, then harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix them in cold 70% ethanol (B145695) while vortexing gently.[5] Cells can be stored at -20°C.

-

Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).[5]

-

Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[27]

-

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[28][29]

-

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm or by an increase in fluorescence of a reporter molecule that binds to polymerized microtubules.[28][30]

-

Protocol (Fluorescence-based):

-

Reagent Preparation: Prepare a reaction mix containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.[28]

-

Compound Addition: Add the isatin derivative at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., nocodazole, an inhibitor) and a negative control (vehicle).[28]

-

Initiation of Polymerization: Add the tubulin reaction mix to the wells and immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes).

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate and extent of polymerization and determine the IC50 value for inhibition.

-

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[31][32]

-

Principle: A fluorogenic or colorimetric substrate containing the caspase-3 recognition sequence (DEVD) is cleaved by active caspase-3 in cell lysates, releasing a fluorescent or colored molecule that can be quantified.[32]

-

Protocol (Fluorometric):

-

Cell Lysate Preparation: Prepare cell lysates from isatin-treated and control cells as described for Western blotting.

-

Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[32]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[32]

-

Data Analysis: Quantify the caspase-3 activity based on the fluorescence intensity, often normalized to the protein concentration of the lysate.

-

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[33][34]

-

Principle: The assay measures the phosphorylation of a substrate by recombinant VEGFR-2 kinase in the presence of ATP. The amount of phosphorylation is quantified, and a decrease in signal indicates inhibition of the kinase.[33][34]

-

Protocol (ELISA-based):

-

Plate Coating: Coat a 96-well plate with a substrate for VEGFR-2.[33]

-

Inhibitor Addition: Add serial dilutions of the isatin derivative to the wells.

-

Kinase Reaction: Add recombinant human VEGFR-2 kinase and ATP to initiate the phosphorylation reaction and incubate.[33]

-

Detection: Add a specific antibody that recognizes the phosphorylated substrate, conjugated to an enzyme like HRP.[33]

-

Signal Measurement: Add a chemiluminescent or colorimetric substrate and measure the signal using a microplate reader. The signal is inversely proportional to the inhibitory activity.[33]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by isatin derivatives and a typical experimental workflow for their evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Effects of an isatin derivative on tumor cell migration and angiogenesis - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08448G [pubs.rsc.org]

- 8. Isatin inhibits proliferation and induces apoptosis of SH-SY5Y neuroblastoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isatin ameliorates ovarian inflammation and apoptosis caused by hormonal imbalances in PCOS mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of an isatin derivative on tumor cell migration and angiogenesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. m.youtube.com [m.youtube.com]

- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 28. benchchem.com [benchchem.com]

- 29. interchim.fr [interchim.fr]

- 30. researchgate.net [researchgate.net]

- 31. Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 32. media.cellsignal.com [media.cellsignal.com]

- 33. benchchem.com [benchchem.com]

- 34. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Natural Sources of Isatin Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (B1672199) (1H-indole-2,3-dione), an endogenous indole (B1671886) derivative, has garnered significant attention in the scientific community due to its wide range of biological activities and its role as a versatile scaffold in medicinal chemistry. First synthesized in the 19th century, isatin has since been identified in a diverse array of natural sources, spanning the plant and animal kingdoms, as well as in microorganisms. This technical guide provides a comprehensive overview of the discovery of isatin, its prevalence in nature, and detailed methodologies for its isolation and quantification. Furthermore, it delves into the key signaling pathways modulated by isatin, offering insights into its mechanisms of action and therapeutic potential.

Discovery and Historical Context

The history of isatin is intrinsically linked to the study of the vibrant blue dye, indigo (B80030). In 1840 and 1841, the German chemist Otto Linné Erdmann and the French chemist Auguste Laurent independently reported the synthesis of a new compound through the oxidation of indigo using nitric acid and chromic acids.[1][2][3] This new substance, which appeared as bright orange-red monoclinic crystals, was named isatin.[1][3] Initially, its structure was a subject of debate until it was correctly established by Kekulé.[1] Although first created in a laboratory, isatin was later discovered to be a naturally occurring compound, highlighting a fascinating intersection of synthetic chemistry and natural product discovery.[4]

Natural Sources of Isatin and its Derivatives

Isatin and its substituted derivatives are found in a remarkable variety of natural sources, underscoring their evolutionary significance and diverse biological roles.

Plant Kingdom

Isatin is notably present in several plant families:

-

Brassicaceae: Plants of the genus Isatis, such as woad (Isatis tinctoria), are well-known sources of isatin and its precursors.[2][5]

-

Lecythidaceae: The cannonball tree (Couroupita guianensis) is another significant source, with isatin being isolated from its flowers.[1][2][6][7]

-

Orchidaceae: The species Calanthe discolor has been reported to contain isatin.[5][8]

-

Malvaceae: Substituted isatins, specifically methoxy (B1213986) phenylpentyl isatins (melosatin alkaloids), have been isolated from the Caribbean tumorigenic plant Melochia tomentosa.[7][9][10]

-

Boroniaceae: Boronia koniamboensis is also a known plant source.[8]

Animal Kingdom

Isatin has been identified in various animal species:

-

Amphibians: The parotid gland secretion of toads from the Bufo genus is a recognized source of isatin.[1][3][6]

-

Mollusks: The Australian mollusc Dicathais orbita contains isatin.[10]

-

Humans: Isatin is an endogenous compound in mammals, including humans, where it is found in tissues and body fluids.[1][3] It is considered a metabolic derivative of adrenaline.[1][2][3][6]

Fungi and Bacteria

Microorganisms are also a source of isatin derivatives:

-

Streptomyces albus : This bacterium produces 6-(3'-methylbuten-2'-yl)isatin.[7][9][10][11]

-

Chaetomium globosum : This fungus is a source of 5-(3'-methylbuten-2'-yl)isatin.[9][11]

Other Sources

Isatin has also been identified as a component of coal tar.[1][11]

Quantitative Data on Isatin in Natural Sources

The concentration of isatin and its precursors can vary significantly depending on the source, environmental conditions, and the specific part of the organism being analyzed.

| Natural Source | Compound | Concentration/Yield | Reference(s) |

| Couroupita guianensis (Flowers) | Isatin | 3 mg from 250 g of dry powder | [12] |

| Isatis tinctoria (Leaves) | Isatan A (Isatin precursor) | Up to 7.6% of dry weight | [9] |

| Isatis indigotica (Leaves) | Isatan A (Isatin precursor) | Up to 21.8% of dry weight | [9] |

| Isatis indigotica (Leaves) | Isatin | 18.4 to 98.9 µg/g | [13] |

| Isatis constricta (Leaves) | Isatin | 4.243 (± 0.1683) µg/g (vegetative period) to 4.358 (± 0.0985) µg/g (flowering period) | [13] |

| Human and Animal Tissues | Isatin | Varies from 0.1 µM to 10 µM in biological fluids | [13] |

Experimental Protocols for Isolation and Quantification

Isolation of Isatin from Couroupita guianensis Flowers

This protocol is adapted from the work of Premanathan et al. (2012).[12]

4.1.1. Materials and Equipment

-

Shade-dried and powdered floral parts of Couroupita guianensis

-

Soxhlet extractor

-

Rotary vacuum evaporator

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Chloroform (B151607) (CHCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Methanol (MeOH)

-

Chromatography column (5 x 50 cm)

-

Standard laboratory glassware

4.1.2. Extraction Procedure

-

Extract 250 g of dried, powdered floral parts with chloroform using a Soxhlet extractor.

-

Concentrate the resulting extract using a rotary vacuum evaporator to obtain a residue.

4.1.3. Purification by Column Chromatography

-

Dissolve the residue in dichloromethane.

-

Pass the solution through a small column of silica gel to remove coloring material.

-

Concentrate the resulting solution.

-

Prepare a silica gel column (5 x 50 cm, 60-120 mesh).

-

Load the concentrated solution onto the column.

-

Elute the column with dichloromethane containing slowly increasing amounts of methanol.

-

Maintain a flow rate of 3 ml/min.

-

Collect fractions and monitor by appropriate analytical methods (e.g., TLC) to identify and combine fractions containing pure isatin.

-

The final yield of isatin is approximately 3 mg.[12]

Quantification of Isatin in Isatis Species by HPLC

This analytical method is based on the protocol described by Kılıç et al. (2019).[13]

4.2.1. Materials and Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

C18 analytical column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Isatin standard

-

Standard laboratory glassware and filtration apparatus

4.2.2. Chromatographic Conditions

-

Mobile Phase: Isocratic elution with a water/acetonitrile ratio of 65/35, containing 0.1% TFA.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 295 nm.

4.2.3. Sample Preparation and Analysis

-

Prepare a standard stock solution of isatin in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Extract the plant material (e.g., dried leaves of Isatis tinctoria) with a suitable solvent.

-

Filter the extract through a 0.45 µm filter.

-

Inject a known volume of the filtered extract and the calibration standards into the HPLC system.

-

Quantify the isatin content in the sample by comparing the peak area with the calibration curve generated from the standards.

General Protocol for Alkaloid Isolation from Bufo Frog Parotid Gland Secretion

4.3.1. Collection of Secretion

-

Gently compress the parotid glands of the toad to release the milky secretion.[14][15]

-

Collect the secretion in a suitable container, often on ice.

4.3.2. Initial Extraction

-

The crude secretion can be lyophilized (freeze-dried) for preservation and concentration.

-

Perform an acid-base extraction, a common method for isolating alkaloids.[16] a. Dissolve the crude secretion in an acidic aqueous solution (e.g., dilute HCl) to protonate the basic alkaloids, making them water-soluble. b. Wash the acidic solution with a nonpolar organic solvent (e.g., hexane) to remove neutral and acidic impurities. c. Basify the aqueous solution with a base (e.g., NaOH or NH₄OH) to deprotonate the alkaloids, making them soluble in organic solvents. d. Extract the alkaloids into a nonpolar organic solvent (e.g., dichloromethane or chloroform).

4.3.3. Purification

-

The crude alkaloid extract can then be subjected to chromatographic techniques for purification.

-

Column chromatography over silica gel or alumina, eluting with a gradient of solvents of increasing polarity, is a common first step.

-

Fractions containing isatin (which can be identified by its characteristic orange-red color and confirmed by analytical methods like TLC and HPLC) are collected.

-

Further purification may be achieved by preparative HPLC or recrystallization to obtain pure isatin.

Signaling Pathways Modulated by Isatin

Isatin and its derivatives have been shown to modulate several key signaling pathways, which underlies their diverse biological activities, particularly in the context of cancer.

The p53 Signaling Pathway

Isatin derivatives have been identified as activators of the tumor suppressor protein p53.[2][17][18] They can disrupt the interaction between p53 and its negative regulator, MDM2.[2][12][19] This inhibition of the p53-MDM2 interaction leads to the stabilization and accumulation of p53, which in turn can transcriptionally activate target genes that induce cell cycle arrest or apoptosis.[2][17]

The Caspase-Mediated Apoptosis Pathway

Isatin and its derivatives can induce apoptosis through the activation of the caspase cascade.[4][11] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7.[20] These executioner caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[20] Isatin sulfonamide analogs, in particular, are known to be potent inhibitors of caspase-3.[3][17]

Kinase Signaling Pathways

Isatin-based compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. These include:

-

Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). Inhibition of these receptors can block downstream signaling pathways like the MAPK and PI3K/AKT pathways, which are often dysregulated in cancer.[5]

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest.[5]

Conclusion

From its serendipitous discovery as an oxidation product of indigo to its identification as a widespread natural product and a modulator of critical cellular pathways, isatin has proven to be a molecule of enduring scientific interest. Its presence in diverse natural sources suggests a range of physiological roles that are still being elucidated. For researchers and drug development professionals, the isatin scaffold represents a privileged structure with significant potential for the development of novel therapeutics. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for further exploration of this versatile and potent compound.

References

- 1. Novel isatin-derived molecules activate p53 via interference with Mdm2 to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative Activity, Multikinase Inhibition, Apoptosis- Inducing Effects and Molecular Docking of Novel Isatin–Purine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 6. phcogj.com [phcogj.com]

- 7. Antiangiogenic Potential of Beneficial Sterols from Parotoid Gland Secretion of Indian Common Toads (Duttaphrynus melanostictus) in the Coastal Region of the Indian Subcontinent: An In Vivo to In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptides Isolated from Amphibian Skin Secretions with Emphasis on Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Purification and characterization of novel antimicrobial peptides from the skin secretion of Hylarana guentheri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. ajpp.in [ajpp.in]

- 15. mdpi.com [mdpi.com]

- 16. collected.jcu.edu [collected.jcu.edu]

- 17. Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of Novel Isatin-Based p53 Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Isatin from Indole Precursors

For Researchers, Scientists, and Drug Development Professionals

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are a pivotal class of heterocyclic compounds, widely recognized for their broad spectrum of biological activities and applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary synthetic routes to isatins commencing from indole (B1671886) precursors. It details established methodologies, including the Sandmeyer, Stolle, and Gassman syntheses, alongside modern direct oxidation techniques. This guide is designed to be a practical resource, offering detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to aid in the efficient laboratory synthesis of these valuable compounds.

Direct Oxidation of Indoles

The direct oxidation of the indole nucleus represents a contemporary and often more efficient approach to isatin synthesis, avoiding the multi-step procedures of classical methods. Various oxidizing agents and catalytic systems have been developed to effect this transformation.

Iodine-Mediated Oxidation (I₂/TBHP)

A metal-free approach for the synthesis of isatins involves the use of molecular iodine in combination with tert-butyl hydroperoxide (TBHP) as the oxidant. This method is lauded for its operational simplicity and moderate to good yields.[1][2][3][4]

Experimental Protocol: General Procedure for I₂/TBHP Mediated Oxidation of Indoles [5]

-

To a flask containing a stirring solution of the desired indole (0.5 mmol) in dimethyl sulfoxide (B87167) (DMSO, 1 mL) at 80°C, a mixture of iodine (I₂) (0.6 mmol), tert-butyl hydroperoxide (TBHP, 70% in water, 2.5 mmol), and DMSO (6 mL) is added dropwise.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a 5% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) (10 mL).

-

The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding isatin.

Quantitative Data: I₂/TBHP Mediated Oxidation of Substituted Indoles [5]

| Entry | Substrate (Indole) | Product (Isatin) | Yield (%) |

| 1 | N-methylindole | N-methylisatin | 82 |

| 2 | Indole | Isatin | 65 |

| 3 | 4-Methylindole | 4-Methylisatin | 89 |

| 4 | 5-Methylindole | 5-Methylisatin | 64 |

| 5 | 6-Methylindole | 6-Methylisatin | 87 |

| 6 | 7-Methylindole | 7-Methylisatin | 73 |

| 7 | 5-Methoxyindole | 5-Methoxyisatin | 59 |

| 8 | 5-Bromo-N-methylindole | 5-Bromo-N-methylisatin | 66 |

| 9 | N-benzylindole | N-benzylisatin | 67 |

Hypervalent Iodine Reagent Oxidation (IBX-SO₃K/NaI)

Experimental Protocol: General Procedure for IBX-SO₃K/NaI Oxidation of Indoles

-

To a solution of the N-substituted indole (0.27 mmol) in a 2:1 mixture of DMSO and water (2.7 mL), IBX-SO₃K (3.0 equiv., 0.81 mmol) and sodium iodide (NaI) (1.2 equiv., 0.32 mmol) are added.

-

The reaction mixture is stirred at 60°C for 16 hours.

-

Upon completion (monitored by TLC), the mixture is diluted with water (30 mL) and extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Quantitative Data: IBX-SO₃K/NaI Oxidation of Substituted Indoles

| Entry | Substrate (N-Alkyl Indole) | Product (N-Alkyl Isatin) | Yield (%) |

| 1 | N-methylindole | N-methylisatin | 85 |

| 2 | N-ethylindole | N-ethylisatin | 82 |

| 3 | N-propylindole | N-propylisatin | 78 |

| 4 | N-benzylindole | N-benzylisatin | 95 |

| 5 | 5-Bromo-N-methylindole | 5-Bromo-N-methylisatin | 75 |

| 6 | 5-Chloro-N-methylindole | 5-Chloro-N-methylisatin | 88 |

| 7 | Methyl 1-methyl-1H-indole-5-carboxylate | Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate | 91 |

Palladium-Catalyzed Oxidation

Palladium catalysts can be employed for the oxidation of indoles to isatins, often using an external oxidant. These methods can offer high efficiency and functional group tolerance.[10][11][12][13]

Experimental Protocol: General Procedure for Palladium-Catalyzed Oxidation of Indoles

A general procedure involves the reaction of an N-substituted indole with a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in the presence of an oxidant like TBHP in a suitable solvent.

-

To a solution of the N-substituted indole (0.5 mmol) in a suitable solvent (e.g., acetonitrile), Pd(OAc)₂ (5-10 mol%) is added.

-

An oxidant, such as aqueous TBHP (e.g., 1.0 mL of 70% solution), is added to the mixture.

-

The reaction is heated (e.g., at 80°C) for a specified time (e.g., 1 hour) and monitored by TLC.

-

After completion, the reaction mixture is worked up by extraction with an organic solvent.

-

The crude product is purified by column chromatography.

Note: Specific conditions, including catalyst loading, oxidant, solvent, and temperature, may vary depending on the substrate and should be optimized.

Classical Synthetic Methods

While direct oxidation methods are often preferred for their efficiency, classical named reactions remain valuable for the synthesis of isatins, particularly when starting from aniline (B41778) precursors.

Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a long-established, two-step method for preparing isatins from anilines. The first step involves the formation of an α-(hydroxyimino)acetanilide (isonitrosoacetanilide) intermediate, which is then cyclized in the presence of a strong acid.[14][15][16][17]

Experimental Protocol: Sandmeyer Synthesis of Isatin [16]

Step 1: Synthesis of Isonitrosoacetanilide

-

In a 250 mL round-bottom flask, dissolve chloral (B1216628) hydrate (B1144303) (4.5 g, 27.2 mmol) in distilled water (60 mL).

-

Sequentially add sodium sulfate decahydrate (B1171855) (65 g, 201.75 mmol), a solution of aniline (2.3 g, 24.7 mmol) in a mixture of fuming hydrochloric acid (2 mL) and distilled water (15 mL), and a solution of hydroxylamine (B1172632) hydrochloride (5.5 g, 79.2 mmol) in distilled water (25 mL).

-

Heat the mixture to a vigorous reflux for approximately 10 minutes.

-

Allow the mixture to cool to room temperature, during which the isonitrosoacetanilide precipitates.

-

Collect the solid by vacuum filtration, wash with water, and air dry.

Step 2: Cyclization to Isatin

-

To concentrated sulfuric acid (e.g., 15 mL), cautiously add the dried isonitrosoacetanilide.

-

Heat the mixture to 80°C for 10 minutes.

-

Pour the cooled reaction mixture onto crushed ice.

-

Collect the precipitated crude isatin by vacuum filtration, wash with water, and dry.

Quantitative Data: Sandmeyer Synthesis of Substituted Isatins

| Entry | Substrate (Aniline) | Product (Isatin) | Overall Yield (%) |

| 1 | Aniline | Isatin | >75[18] |

| 2 | 4-Bromoaniline | 5-Bromoisatin | Not specified |

| 3 | 4-Chloroaniline | 5-Chloroisatin | Not specified |

| 4 | 4-Methylaniline | 5-Methylisatin | Not specified |

Stolle Isatin Synthesis

The Stolle synthesis is another classical route to isatins, particularly useful for N-substituted derivatives. It involves the condensation of an N-substituted aniline with oxalyl chloride, followed by a Lewis acid-catalyzed cyclization.[14][19][20][21][22]

Experimental Protocol: General Procedure for Stolle Isatin Synthesis [20]

-

React the N-substituted aniline with oxalyl chloride in an inert solvent (e.g., dichloromethane) to form the chlorooxalylanilide intermediate.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Treat the crude intermediate with a Lewis acid (e.g., aluminum chloride, AlCl₃) in a suitable solvent (e.g., carbon disulfide or nitrobenzene) and heat to induce cyclization.

-

Carefully quench the reaction mixture with ice and acid.

-

Isolate and purify the resulting isatin.

Gassman Isatin Synthesis

The Gassman synthesis provides a route to isatins via the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate.[18][20][23][24]

Experimental Protocol: General Procedure for Gassman Isatin Synthesis [20]

-

React the desired aniline with an α-chloro-α-(methylthio)acetate to form an intermediate.

-

Treat this intermediate with a base to induce cyclization to the 3-methylthio-2-oxindole.

-

Oxidize the 3-methylthio-2-oxindole using an oxidizing agent (e.g., N-chlorosuccinimide followed by hydrolysis) to yield the isatin.

-

Purify the final product, typically by column chromatography.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows of the key synthetic methods described.

Caption: Workflow for the Direct Oxidation of Indoles to Isatins.

Caption: Workflow for the Sandmeyer Synthesis of Isatins.

References

- 1. Isatin synthesis [organic-chemistry.org]

- 2. Synthesis of Isatins by I2/TBHP Mediated Oxidation of Indoles [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Synthesis of Isatins through Direct Oxidation of Indoles with IBX-SO3K/NaI [organic-chemistry.org]

- 7. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. biomedres.us [biomedres.us]

- 15. benchchem.com [benchchem.com]

- 16. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. synarchive.com [synarchive.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 20. benchchem.com [benchchem.com]

- 21. synarchive.com [synarchive.com]

- 22. ijcmas.com [ijcmas.com]

- 23. journals.irapa.org [journals.irapa.org]

- 24. researchgate.net [researchgate.net]

Spectroscopic Analysis of Isatin: An In-depth Technical Guide

Introduction: Isatin (B1672199) (1H-indole-2,3-dione) is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry and drug development. First identified as an oxidation product of indigo (B80030) dye, it is now known to be present in various natural sources and acts as a metabolic derivative of adrenaline in humans.[1][2] The unique structural features of isatin, including its fused aromatic ring, lactam, and ketone functionalities, give rise to a wide range of biological activities. Accurate structural elucidation and characterization are paramount for the synthesis of novel derivatives and for understanding their mechanism of action. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to analyze isatin, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For isatin, ¹H and ¹³C NMR provide unambiguous assignments for each proton and carbon, confirming the core structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of isatin is characterized by signals in the aromatic region corresponding to the four protons on the benzene (B151609) ring and a broad singlet for the N-H proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | br s | 1H | N-H |

| ~7.65 | td | 1H | H-6 |

| ~7.59 | d | 1H | H-4 |

| ~7.15 | td | 1H | H-5 |

| ~6.95 | d | 1H | H-7 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the presence of eight distinct carbon atoms, including the two characteristic carbonyl carbons at the C-2 and C-3 positions.[2]

| Chemical Shift (δ) ppm | Assignment |

| ~184.5 | C-3 (Ketone C=O) |

| ~159.0 | C-2 (Amide C=O) |

| ~150.5 | C-7a |

| ~138.5 | C-6 |

| ~125.0 | C-5 |

| ~122.5 | C-4 |

| ~117.5 | C-3a |

| ~112.0 | C-7 |

Note: Assignments are based on typical values for isatin and its derivatives.[2][3]

Experimental Protocol for NMR Analysis

-

Sample Preparation : Accurately weigh approximately 5-10 mg of the isatin sample. Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Instrument Setup : The analysis is performed on an NMR spectrometer, typically operating at a field strength of 400 MHz or higher.[4] The instrument is locked onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters to consider are the spectral width, acquisition time, relaxation delay (D1), and the number of scans. For quantitative results, the relaxation delay should be at least 5 times the longest T1 relaxation time of the protons of interest.[5]

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to obtain a spectrum where each unique carbon appears as a singlet. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[6]

-

Data Processing : The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm, or to the residual solvent peak.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of isatin clearly indicates the presence of N-H, C=O, and aromatic C=C bonds.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3194 | Medium, Sharp | N-H Stretch[8] |

| ~1746 | Strong | C-3 Ketone C=O Stretch[8] |

| ~1728 | Strong | C-2 Amide C=O Stretch[8] |

| ~1615 | Strong | Aromatic C=C Stretch[8] |

| ~1470 | Medium | C-N Stretch |

| ~750 | Strong | C-H Bending (ortho-disubstituted) |

Note: The carbonyl region often shows two distinct, strong peaks corresponding to the ketone and amide groups.[8][9]

Experimental Protocol for Solid-State IR Analysis

For solid samples like isatin, several preparation methods are available.[10][11]

Method 1: Thin Solid Film [10]

-

Sample Preparation : Dissolve a small amount (~5-10 mg) of isatin in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.

-

Film Deposition : Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. If the signal is too weak, add another drop of the solution and repeat. If it is too strong, clean the plate and use a more dilute solution.[10]

Method 2: KBr Pellet

-

Sample Preparation : Grind a small amount of isatin (1-2 mg) with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[12]

-

Pellet Formation : Transfer the powder to a pellet press. Apply high pressure (several tons) to form a thin, transparent or translucent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer and run the analysis. A background spectrum of air is typically collected first.[13]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns.

Mass Spectral Data (Electron Ionization)

The mass spectrum of isatin shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight (147 g/mol ).

| m/z | Relative Intensity (%) | Assignment |

| 147 | ~100 | [M]⁺ (Molecular Ion) |

| 148 | ~9 | [M+H]⁺ (in ESI)[1][14] |

| 120 | High | [M - CO]⁺[1][14] |

| 92 | Medium | [M - CO - CO]⁺ or [C₆H₄N]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Note: Fragmentation patterns can vary based on the ionization method used (e.g., Electron Ionization vs. Electrospray Ionization).[15]

Fragmentation Pathway of Isatin

The primary fragmentation pathway for isatin under electron ionization involves the sequential loss of carbon monoxide (CO) molecules. The initial loss of CO from the C-2 position is a characteristic fragmentation for this class of compounds.[1][14]

Caption: Primary fragmentation pathway of the isatin molecular ion.

Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation : Prepare a stock solution of isatin by dissolving it in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[16]

-

Dilution : Take an aliquot (e.g., 100 µL) of the stock solution and dilute it with 1 mL of a suitable solvent mixture (e.g., methanol/water) to a final concentration in the range of 1-10 µg/mL.[16]

-

Filtration : If any precipitate is present, the solution must be filtered through a syringe filter (e.g., 0.22 µm) to prevent clogging of the instrument's fluidics.

-

Data Acquisition : The sample is introduced into the mass spectrometer, often via a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique for LC-MS, which generates ions from the liquid phase.[14][17] The mass analyzer (e.g., quadrupole, ion trap, TOF) separates the ions based on their m/z ratio.[18]

-

Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition by providing a highly accurate mass measurement.[19]

Integrated Spectroscopic Analysis Workflow

A combination of these techniques provides a complete and unambiguous characterization of isatin. The workflow below illustrates the logical progression from sample preparation to final structural confirmation.

References

- 1. scispace.com [scispace.com]

- 2. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H and 13C NMR study of 1‐substituted isatins and their corresponding 3‐(dicyanomethylidene)indol‐2‐ones | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. webassign.net [webassign.net]

- 12. eng.uc.edu [eng.uc.edu]

- 13. scribd.com [scribd.com]

- 14. Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles -Mass Spectrometry Letters [koreascience.kr]

- 15. fiveable.me [fiveable.me]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

solubility and stability of isatin in different solvents

An In-depth Technical Guide to the Solubility and Stability of Isatin (B1672199) in Various Solvents

Introduction

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound found in mammalian tissues and fluids, and it is a versatile precursor in organic synthesis.[1] Its unique structure, featuring a fused aromatic ring with a γ-lactam and a ketone moiety, allows it to serve as both an electrophile and a nucleophile, leading to a wide range of chemical reactions and biological activities.[1][2] Derivatives of isatin have demonstrated significant potential as anticonvulsant, anti-inflammatory, antibacterial, and anticancer agents.[1][3] For researchers, scientists, and drug development professionals, a thorough understanding of isatin's solubility and stability in different solvent systems is paramount for designing synthetic routes, formulating pharmaceutical products, and ensuring the accuracy and reproducibility of experimental results.

This technical guide provides a comprehensive overview of the solubility and stability of isatin, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to aid in its practical application.

Solubility of Isatin

The solubility of isatin varies significantly with the choice of solvent and temperature. Generally, it exhibits low solubility in water and nonpolar solvents like toluene, but is considerably more soluble in polar organic solvents.[4][5] The dissolution process in most green solvents has been shown to be endothermic, spontaneous, and entropy-driven.[6]

Quantitative Solubility Data

The solubility of isatin generally increases with a rise in temperature across all tested solvents.[5][7] The following tables summarize the mole fraction and mass fraction solubility data from various studies.

Table 1: Mole Fraction (x₁) Solubility of Isatin in Various Solvents at Different Temperatures (K)

| Solvent | 298.15 K | 308.15 K | 318.15 K | 328.15 K | 338.15 K | Reference |

|---|---|---|---|---|---|---|

| Water | 5.14 x 10⁻⁵ | 7.97 x 10⁻⁵ | 1.21 x 10⁻⁴ | 1.79 x 10⁻⁴ | 2.59 x 10⁻⁴ | [6] |

| Toluene | 2.56 x 10⁻⁴ | 3.09 x 10⁻⁴ | 3.70 x 10⁻⁴ | - | - | [5] |

| Dichloromethane (B109758) | 4.88 x 10⁻⁴ | 6.27 x 10⁻⁴ | 7.96 x 10⁻⁴ | - | - | [5] |

| Ethyl Acetate (B1210297) | 1.93 x 10⁻³ | 2.69 x 10⁻³ | 3.66 x 10⁻³ | - | - | [5] |

| Acetonitrile (B52724) | 2.50 x 10⁻³ | 3.75 x 10⁻³ | 5.43 x 10⁻³ | - | - | [5] |

| Ethanol | 4.09 x 10⁻³ | 5.75 x 10⁻³ | 7.91 x 10⁻³ | 1.07 x 10⁻² | 1.42 x 10⁻² | [6] |

| Isopropanol (IPA) | 4.19 x 10⁻³ | 5.92 x 10⁻³ | 8.16 x 10⁻³ | 1.10 x 10⁻² | 1.44 x 10⁻² | [6] |

| 2-Butanol | 5.16 x 10⁻³ | 7.15 x 10⁻³ | 9.71 x 10⁻³ | 1.29 x 10⁻² | 1.69 x 10⁻² | [6] |

| Acetone (B3395972) | 7.37 x 10⁻³ | 9.47 x 10⁻³ | 1.20 x 10⁻² | - | - | [5] |

| Propylene Glycol (PG) | 6.73 x 10⁻³ | 9.17 x 10⁻³ | 1.23 x 10⁻² | 1.63 x 10⁻² | 2.13 x 10⁻² | [6] |

| Ethylene Glycol (EG) | 7.54 x 10⁻³ | 1.05 x 10⁻² | 1.43 x 10⁻² | 1.91 x 10⁻² | 2.52 x 10⁻² | [6] |

| 1,4-Dioxane (B91453) | 1.02 x 10⁻² | 1.35 x 10⁻² | 1.78 x 10⁻² | - | - | [5] |

| Tetrahydrofuran (THF) | 2.21 x 10⁻² | 2.69 x 10⁻² | 3.27 x 10⁻² | - | - | [5] |

| Polyethylene Glycol 400 (PEG-400) | 9.85 x 10⁻² | 1.18 x 10⁻¹ | 1.41 x 10⁻¹ | 1.66 x 10⁻¹ | 1.95 x 10⁻¹ | [6] |

| N,N-Dimethylformamide (DMF) | 4.96 x 10⁻² | 5.79 x 10⁻² | 6.73 x 10⁻² | - | - | [5] |

| Transcutol | 5.23 x 10⁻¹ | 5.69 x 10⁻¹ | 6.15 x 10⁻¹ | 6.60 x 10⁻¹ | 7.03 x 10⁻¹ | [6] |

| Carbitol | 5.20 x 10⁻¹ | - | - | - | - |[8] |

Table 2: Mass Fraction (Sₘ) Solubility of Isatin in Various Solvents (kg·kg⁻¹) at 298.15 K

| Solvent | Mass Fraction (Sₘ) at 298.15 K | Reference |

|---|---|---|

| Water | 4.20 x 10⁻⁴ | [6] |

| Ethyl Acetate (EA) | 9.54 x 10⁻³ | [6] |

| 2-Butanol | 1.03 x 10⁻² | [6] |

| Isopropanol (IPA) | 1.04 x 10⁻² | [6] |

| Ethanol | 1.31 x 10⁻² | [6] |

| Propylene Glycol (PG) | 1.32 x 10⁻² | [6] |

| Ethylene Glycol (EG) | 1.80 x 10⁻² | [6] |

| Polyethylene Glycol 400 (PEG-400) | 4.02 x 10⁻² | [6] |

| Transcutol | 1.20 |[6] |

The solubility order of isatin in several common organic solvents is: DMF > THF > 1,4-dioxane > acetone > acetonitrile > ethyl acetate > dichloromethane > toluene.[5][9] Solvents like DMF, THF, and 1,4-dioxane are particularly effective for dissolving isatin.[5] Due to its low solubility at lower temperatures and relatively high solubility at higher temperatures, ethyl acetate is considered a suitable solvent for recrystallization.[5]

Stability of Isatin

The stability of isatin in solution is influenced by factors such as pH, the presence of oxidizing agents, and the nature of the solvent (protic vs. aprotic). Key degradation and reaction pathways include hydrolysis, oxidation, and deprotonation.

Hydrolysis

The γ-lactam ring in the isatin molecule is susceptible to hydrolysis. The rate and mechanism of this hydrolysis are highly dependent on pH.[10] Studies have shown a complex relationship, with reaction rates exhibiting first- and second-order dependence on hydroxide (B78521) ion concentration, as well as a pH-independent pathway. This suggests the formation of tetrahedral intermediates in different protonic states that subsequently break down to yield the final hydrolysis product, isatic acid (2-aminophenyl)glyoxylic acid.[10]

Oxidation

Isatin can be oxidized to isatoic anhydride, a valuable compound in medicinal chemistry and herbicide production.[3][11] This reaction can be achieved using various oxidizing agents. For instance, reacting isatin with chromic acid in an acetic acid solution or using hydrogen peroxide (H₂O₂) under mild, neutral conditions with an organoselenium catalyst will yield isatoic anhydride.[3][11]

Deprotonation in Aprotic Solvents

In aprotic solvents, the N-H proton of isatin can be removed by strong bases, such as the fluoride (B91410) anion (F⁻), to form isatin anions.[12] This deprotonation is a reversible process; in the presence of a proton donor, the anion will revert to the neutral isatin molecule.[12] This reactivity is crucial for many synthetic transformations involving N-substituted isatin derivatives.

Caption: Factors influencing the stability and reactivity of isatin.

Experimental Protocols

Accurate determination of solubility and stability is critical. The following are detailed methodologies for key experiments.

Protocol 1: Isothermal Shake-Flask Method for Solubility Determination

This gravimetric method is widely used to determine the equilibrium solubility of a compound at a constant temperature.[13][14]

Apparatus:

-

Constant temperature water bath or shaker with temperature control (±0.1 K).

-

Sealed glass vials (e.g., 20 mL screw-cap vials).

-

Analytical balance (±0.0001 g).

-

Vortex mixer.

-

Syringes with filters (e.g., 0.45 µm PTFE).

-

Oven or vacuum desiccator.

-

Analytical instrumentation for concentration analysis (e.g., HPLC, UV-Vis Spectrophotometer).[15]

Procedure:

-

Preparation: Add an excess amount of isatin to a pre-weighed glass vial. Record the mass.

-

Solvent Addition: Add a known mass or volume of the desired solvent to the vial.

-

Equilibration: Securely seal the vials and place them in the constant temperature shaker/bath. Agitate the vials for a sufficient time to reach equilibrium (typically 24-72 hours).[13]

-

Settling: After the equilibration period, stop the agitation and allow the vials to rest in the temperature bath for at least 2-4 hours to allow the undissolved solid to settle.[13]

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe pre-heated to the experimental temperature. Immediately attach a filter to the syringe and dispense the clear solution into a pre-weighed vial.

-

Analysis (Gravimetric): Record the mass of the filtered solution. Evaporate the solvent in an oven at a suitable temperature until a constant weight of the dried isatin residue is achieved. Record the final mass.

-

Analysis (Instrumental): Alternatively, dilute the filtered solution with a known volume of solvent and determine the concentration of isatin using a validated analytical method like HPLC or UV-Vis spectrophotometry against a calibration curve.[13][15]

-

Calculation: Calculate the solubility in terms of mole fraction or mass fraction based on the mass of the dissolved isatin and the mass of the solvent.

References

- 1. researchgate.net [researchgate.net]

- 2. ijise.in [ijise.in]

- 3. journals.irapa.org [journals.irapa.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Structure on Charge Distribution in the Isatin Anions in Aprotic Environment: Spectral Study [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. ymerdigital.com [ymerdigital.com]

investigating the endogenous role of isatin in mammals

An In-depth Technical Guide on the Endogenous Role of Isatin (B1672199) in Mammals

Introduction

Isatin (1H-indole-2,3-dione) is an endogenous indole (B1671886) derivative that has garnered significant scientific interest due to its wide distribution in mammalian tissues and body fluids and its diverse range of biological activities.[1][2][3] Initially identified as a component of "tribulin," an endogenous monoamine oxidase (MAO) inhibitor, isatin is now recognized as a pleiotropic molecule.[2][4] Its concentrations are known to fluctuate, notably increasing in response to stress, which suggests its potential as a biomarker and a mediator of physiological stress responses.[5][6][7][8] Isatin interacts with a multitude of molecular targets, thereby modulating critical signaling pathways. This technical guide provides a comprehensive overview of the endogenous role of isatin, its biosynthesis, distribution, and its influence on key signaling pathways, along with detailed experimental protocols for its study.

Biosynthesis and Distribution of Endogenous Isatin

The formation of isatin is a multi-step process involving both host and microbial enzymes, primarily originating from the essential amino acid tryptophan.[9] There are two main proposed pathways for isatin biosynthesis: a host pathway and a bacterial pathway, with the latter, occurring in the gut, thought to be the major contributor.[9]

Quantitative Distribution of Isatin

Isatin is widely distributed throughout mammalian tissues and body fluids, with concentrations varying significantly depending on the tissue and physiological state.[1][8]

| Tissue/Fluid | Species | Concentration Range | Reference |

| Brain | Rat | 0.1 - 1.3 µM | [10] |

| Heart | Rat | ~0.1 µM | [11] |

| Liver | Rat | ~0.05 µM | [11] |

| Kidney | Rat | ~0.1 µM | [11] |

| Seminal Vesicles | Rat | 47.4 - 79 µM | [10][11] |

| Vas Deferens | Rat | 47.4 - 79 µM | [10][11] |

| Blood/Plasma | Human/Rat | Can exceed 1 µM | [5][6][7][8] |

| Urine | Human | 0.4 - 3.2 mg/mmol creatinine | [7] |

Physiological and Pathological Roles of Isatin

Modulation of the Monoamine Oxidase System

Isatin is a well-characterized endogenous inhibitor of monoamine oxidase (MAO), with a greater selectivity for MAO-B over MAO-A.[4][12][13][14] By inhibiting MAO, particularly MAO-B, isatin can increase the levels of dopamine (B1211576) in the brain.[12][14] This has led to investigations into its potential therapeutic role in neurodegenerative conditions like Parkinson's disease, where it has been shown to prevent dopamine depletion in animal models.[12]

Role in Stress and Anxiety

The levels of endogenous isatin are significantly increased under conditions of stress.[5][6][7] It exhibits a dualistic effect on behavior; at lower doses, it is anxiogenic, while at higher doses, it has sedative effects.[5][6][7] This suggests that isatin may act as an endogenous modulator of stress and anxiety responses.[9]

Neuroprotective Effects

In various experimental models of neurodegeneration, isatin has demonstrated significant neuroprotective properties, particularly at higher doses (e.g., 100 mg/kg).[1][3][15] Its neuroprotective mechanisms are believed to be multifaceted, involving the modulation of multiple cellular pathways and interaction with a wide array of isatin-binding proteins.[1][3][15]

Anticancer Potential

Isatin and its derivatives have shown promise as anticancer agents due to their anti-proliferative and pro-apoptotic effects on various cancer cell lines.[16][17][18][19][20] These effects are mediated through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[17][20]

Signaling Pathways Modulated by Isatin

Antagonism of ANP and NO Signaling

One of the most potent actions of isatin is its antagonism of the atrial natriuretic peptide (ANP) and nitric oxide (NO) signaling pathways.[5][6][10] Isatin inhibits the ANP-stimulated particulate guanylate cyclase and the NO-stimulated soluble guanylate cyclase, leading to a decrease in cyclic GMP (cGMP) levels.[20]

References

- 1. benchchem.com [benchchem.com]

- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. Atrial Natriuretic Peptide (ANP) Competitive ELISA Kit (EIAANP) - Invitrogen [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Expeditious Extraction of Histones from Limited Cells or Tissue samples and Quantitative Top-Down Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isatin (indole-2,3-dione) in urine and tissues. Detection and determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cosmobiousa.com [cosmobiousa.com]

- 9. Tryptophan Metabolites as Mediators of Microbiota-Gut-Brain Communication: Focus on Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 11. The evaluation of isatin analogues as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kamiyabiomedical.com [kamiyabiomedical.com]

- 13. Assembling of phenyl substituted halogens in the C3-position of substituted isatins by mono wave assisted synthesis: development of a new class of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Research of Pesticide Metabolites in Human Brain Tumor Tissues by Chemometrics-Based Gas Chromatography–Mass Spectrometry Analysis for a Hypothetical Correlation between Pesticide Exposure and Risk Factor of Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of guanine analyzer to measure activity of guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of isatin on nitric oxide-stimulated soluble guanylate cyclase from human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Studies of Isatin and Its Derivatives: A Technical Guide for Drug Discovery

An in-depth exploration of the theoretical and experimental methodologies used to characterize isatin (B1672199) and its derivatives, providing a foundation for rational drug design and development.

Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The significant therapeutic potential of these molecules has spurred extensive research into their synthesis, characterization, and structure-activity relationships (SAR). Quantum chemical studies, in conjunction with experimental techniques, have emerged as a powerful tool to elucidate the electronic structure, reactivity, and spectroscopic properties of isatin derivatives, thereby guiding the design of novel and more potent therapeutic agents.[6][7][8] This technical guide provides a comprehensive overview of the quantum chemical methodologies and experimental protocols employed in the study of isatin and its derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

Core Principles of Quantum Chemical Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the molecular properties of isatin derivatives at the electronic level.[7][9] These computational methods allow for the prediction of various molecular descriptors that are crucial for interpreting experimental results and predicting biological activity.

A typical workflow for the quantum chemical analysis of isatin derivatives involves several key steps, from initial molecular modeling to the correlation of calculated parameters with experimental data. This process is crucial for establishing robust Quantitative Structure-Activity Relationship (QSAR) models.[10][11]

Key Quantum Chemical Descriptors

Several quantum chemical descriptors are routinely calculated to characterize isatin and its derivatives. These parameters provide insights into the molecule's stability, reactivity, and potential biological interactions.

| Descriptor | Symbol | Significance in Drug Design |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the electron-donating ability of a molecule. Higher EHOMO values suggest a greater tendency to donate electrons to an appropriate acceptor.[12] |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the electron-accepting ability of a molecule. Lower ELUMO values indicate a greater propensity to accept electrons.[12] |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | A crucial indicator of molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity.[8][13] |

| Global Hardness | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in the electron distribution or charge transfer.[8] |

| Global Softness | S = 1 / (2η) | The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.[8] |

| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | Represents the ability of a molecule to attract electrons.[8] |

| Electrophilicity Index | ω = χ² / (2η) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.[8] |

| Dipole Moment | µ | Indicates the overall polarity of a molecule, which influences its solubility and ability to cross biological membranes. |

Computational Methodologies: A Closer Look

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. For isatin and its derivatives, Density Functional Theory (DFT) with various functionals has been widely adopted.

Density Functional Theory (DFT)

DFT methods are popular due to their favorable balance between computational cost and accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for geometry optimization and the calculation of electronic properties of isatin derivatives.[7][13]

Typical Computational Protocol:

-

Structure Drawing and Initial Optimization: The 2D structure of the isatin derivative is drawn using a chemical drawing software and converted to a 3D structure. An initial geometry optimization is often performed using a molecular mechanics force field.

-

Quantum Mechanical Geometry Optimization: The geometry is then fully optimized using a DFT method, for example, at the B3LYP/6-311G++(2d,2p) level of theory.[13] This process finds the lowest energy conformation of the molecule.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) spectra.

-

Calculation of Properties: Following successful optimization, various electronic and reactivity descriptors are calculated.

Experimental Protocols for Validation

Experimental data is essential for validating the results of quantum chemical calculations and for determining the biological activity of the synthesized compounds.

Synthesis of Isatin Derivatives

A variety of synthetic routes are available for the preparation of isatin and its derivatives.[4][14][15] A common method involves the reaction of isatin with different primary amines to form Schiff bases.

General Protocol for Schiff Base Synthesis: [16]

-

Dissolve isatin in a suitable solvent, such as absolute ethanol (B145695) or glacial acetic acid.

-

Add an equimolar amount of the desired aromatic or heterocyclic primary amine.

-

Reflux the reaction mixture for a specified period (e.g., 2-3 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool, leading to the precipitation of the product.

-

Filter, wash, and recrystallize the solid product to obtain the pure Schiff base derivative.

Spectroscopic Characterization

The synthesized compounds are characterized using various spectroscopic techniques to confirm their structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.[3][17] For example, the N-H proton of the isatin ring typically appears as a singlet at a high chemical shift (δ ≈ 11-12 ppm) in DMSO-d₆.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for isatin derivatives include the C=O stretching vibrations of the lactam and ketone groups, and the N-H stretching vibration.[2][18]

-